(+)-tert-Butyl glycidyl ether
Overview
Description
(+)-tert-Butyl glycidyl ether is a compound that can be derived from the etherification of glycerol with tert-butyl alcohol (TBA). This process is of interest due to its potential application in creating oxygenated additives for diesel fuels, which can improve combustion efficiency and reduce emissions .
Synthesis Analysis
The synthesis of (+)-tert-Butyl glycidyl ether involves the etherification of glycerol with tert-butyl alcohol. This reaction is typically catalyzed by solid acid catalysts. Optimization of this process has been studied, with the objective of maximizing the production of glycerol mono-buthoxy ethers (GMBEs) and glycerol di-buthoxy ethers (GDBEs), which are precursors to (+)-tert-Butyl glycidyl ether . The reaction temperature, catalyst loading, and solvent loading are critical parameters that have been optimized using a global optimizer and additional experiments to reach the global optimum .
Molecular Structure Analysis
While the specific molecular structure analysis of (+)-tert-Butyl glycidyl ether is not detailed in the provided papers, the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is discussed in the context of chemical synthesis. These derivatives are stable under various conditions and can be easily removed when necessary, which is relevant to the synthesis of complex molecules like prostaglandins .
Chemical Reactions Analysis
The etherification reaction of glycerol with tert-butyl alcohol proceeds via a consecutive path, with the surface reaction between adsorbed glycerol and protonated tert-butanol being the rate-determining step. Steric hindrance and the presence of water can hinder the formation of tri-substituted ethers, making water removal a necessary step for the formation of higher ethers . Additionally, the catalytic etherification process has been studied using kinetic models to describe the performance of the reaction, taking into account the formation of monoethers, diethers, and by-products like isobutylene .
Physical and Chemical Properties Analysis
The physical and chemical properties of (+)-tert-Butyl glycidyl ether are not explicitly discussed in the provided papers. However, the stability of related ether compounds in water or alcohol bases, as well as their resistance to hydrogenolysis and mild chemical reduction, suggests that (+)-tert-Butyl glycidyl ether may share similar properties . The optimization of the synthesis process also implies that the physical properties of the reactants and products are taken into consideration to achieve the desired outcome .
Scientific Research Applications
1. Thermoresponsive Poly(glycidyl ether) Brush Coatings on Tissue Culture Substrates
- Application Summary : Thermoresponsive poly(glycidyl ether) brushes can be grafted to applied tissue culture substrates and used for the fabrication of primary human cell sheets . These coatings are of great utility in tissue engineering applications due to their considerable cell compatibility .
- Methods of Application : The self-assembly of such brushes is achieved via the directed physical adsorption and subsequent UV immobilization of block copolymers equipped with a short, photo-reactive benzophenone-based anchor block .
- Results or Outcomes : The temperature-dependent switchability of the brush coatings is not only dependent on the cloud point temperature of the block copolymers, but also markedly governed by the hydrophobicity of the surface-bound benzophenone anchor and the subjacent substrate material .
2. Enantioselective Hydrolysis of Styrene Oxide and Benzyl Glycidyl Ether
- Application Summary : Enantiopure epoxides are versatile synthetic intermediates for producing optically active pharmaceuticals . A variant of the epoxide hydrolase (vEH-Am) gene from a marine microorganism Agromyces mediolanus was synthesized and expressed in Escherichia coli .
- Methods of Application : The purified vEH-Am exhibited high enantioselectivity towards styrene oxide (SO) and benzyl glycidyl ether (BGE) .
3. Diol Glycidyl Ether-Bridged Cyclens
- Application Summary : Diol glycidyl ether-bridged cyclens are used in gene delivery . These cyclens are synthesized from various diols, 1,7-diprotected cyclen, and epichlorohydrin .
- Methods of Application : The molecular weights of the polymers are measured by GPC with good polydispersity .
- Results or Outcomes : The cyclens show good DNA-binding ability. They could retard plasmid DNA (pDNA) at an N/P ratio of 4–6 and form polyplexes with sizes around 100–250 nm from an N/P ratio of 10 to 60 and relatively low zeta-potential values (5–22 mV) .
4. Reactive Epoxy Diluents
- Application Summary : Reactive diluents such as butyl glycidyl ether, ethylhexyl glycidyl ether, etc. are used in epoxy formulations to reduce viscosity and reduce or eliminate the need for solvents or other volatile organic compounds .
- Methods of Application : These diluents are mixed into epoxy formulations .
- Results or Outcomes : The use of these diluents results in reduced viscosity of the epoxy formulations .
5. Modification of Biopolymers
- Application Summary : Modification of starch or cellulose ethers (particularly HEC) with alkyl glycidyl ethers can provide disruption of hydrogen bonding and introduce a hydrophobic group . Such modified starches find use as rheology modifiers in personal care applications, like shampoos and conditioners .
- Methods of Application : The modification is achieved by reacting the biopolymers with alkyl glycidyl ethers .
- Results or Outcomes : The modified biopolymers exhibit improved rheological properties, making them suitable for use in personal care applications .
6. Impact of Butyl Glycidyl Ether Comonomer on Poly(glycerol–succinate) Architecture
- Application Summary : Butyl glycidyl ether is used as a comonomer in the synthesis of poly(glycerol–succinate) for the design of multifunctional hyperbranched polymers .
- Methods of Application : The polymerization process involves the introduction of an epoxidized functional agent during the polyesterification between the glycerol and succinic acid .
- Results or Outcomes : The resulting hyperbranched polymers exhibit a temperature of glass transition (Tg) of -16.1 °C, which is lower than that of poly(glycerol–succinate) without the butyl glycidyl ether comonomer .
Safety And Hazards
Future Directions
The etherification of glycerol with 1-butene involves a series of equilibrium reactions to produce mono-ethers, di-ethers, and tri-ethers . The solvent-free glycerol etherification approach may have several advantages over the other conventional methods . Therefore, further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRUJUEMVAZLM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267350 | |
Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-tert-Butyl glycidyl ether | |
CAS RN |
130232-97-2 | |
Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130232-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl glycidyl ether, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL GLYCIDYL ETHER, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28UV61J7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.